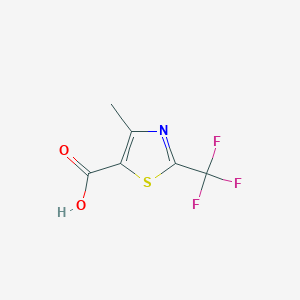

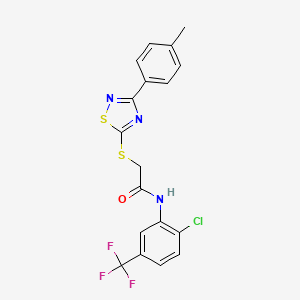

![molecular formula C11H18O3 B2817818 8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane CAS No. 192870-65-8](/img/structure/B2817818.png)

8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane

Overview

Description

Spiro compounds are bicyclic organic compounds formed by two rings linked by one carbon atom . They simultaneously possess 3D structural properties and inherent rigidity . Spiro derivatives of heterocyclic compounds are widely applied in the synthesis of biologically active compounds .

Synthesis Analysis

A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been developed . This compound is promising for the production of important biologically active compounds .Molecular Structure Analysis

Spiro derivatives are bicyclic organic compounds formed by two rings linked by one carbon atom . They simultaneously possess 3D structural properties and inherent rigidity .Chemical Reactions Analysis

The general approach for the formation of the pyrrolidine ring in 3,3-disubstituted derivatives is the reduction of 4-halogenobutanonitrile derivatives with lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol, which leads to the closure of the pyrrolidine ring into heterocycles .Scientific Research Applications

Synthesis and Structure

Flexible Synthesis and Spiroacetal Construction

A flexible approach to synthesize enantiomerically pure 1,6-dioxaspiro[4.5]decanes, utilizing enantiomerically pure homopropargylic alcohols, has been developed. This method is potentially applicable to more complex spiroacetal systems, indicating its relevance in creating diverse molecular structures (Schwartz et al., 2005).

Crystal Structures and Molecular Interactions

The crystal structures of new oxaspirocyclic compounds, including variants of 1,4-dioxaspiro[4.5]decane, have been analyzed, revealing significant intra- and intermolecular hydrogen bonds and π··· π stacking interactions. These findings are crucial for understanding the molecular interactions and stability of these compounds (Jiang & Zeng, 2016).

Stereochemistry Control in Synthesis

Control over stereochemistry in the synthesis of 1,8-dioxaspiro[4.5]decanes is achievable through acid-catalysed phenylsulfanyl migration. This process allows for the preparation of single enantiomers and diastereoisomers, which is crucial in applications requiring specific molecular orientations (Eames et al., 1996).

Application in Chemical Synthesis

Pheromone Synthesis

The compound has been used in the enantiospecific synthesis of pheromone components like 2-methyl-1,6-dioxaspiro[4.5]decane from d-fructose, demonstrating its potential in synthesizing biologically active compounds (Cubero et al., 1993).

Synthesis of Nonlinear Optical Materials

The compound has been involved in the synthesis of new organic materials suitable for nonlinear optical devices, indicating its potential in advanced material sciences and optoelectronics (Kagawa et al., 1994).

Protected Glycerol Systems

The solubility and phase equilibria studies of 1,4-dioxaspiro[4.5]decane-2-methanol, termed 'protected glycerol', have been conducted. These studies are vital for designing future chemical processes and alternative reactions involving this compound (Melo et al., 2012).

Additional Applications

- Mass Spectrometry Studies: The mass spectrometry analysis of 1,4-dioxa-8-azaspiro[4.5]decane has provided insights into the structure and fragmentation mechanisms of this class of compounds, which is crucial for their identification and characterization in various scientific fields (Solomons, 1982).

Safety and Hazards

Future Directions

properties

IUPAC Name |

8-prop-2-enoxy-1,4-dioxaspiro[4.5]decane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O3/c1-2-7-12-10-3-5-11(6-4-10)13-8-9-14-11/h2,10H,1,3-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHAWOYYSJZHFFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1CCC2(CC1)OCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Bromophenoxy)methyl]aniline](/img/structure/B2817735.png)

amine](/img/structure/B2817739.png)

![2-(2-Methoxyphenoxy)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2817742.png)

![N-(3-chloro-4-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2817748.png)

![(E)-2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)ethenesulfonamide](/img/structure/B2817757.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2817758.png)